molecular formula C16H20N2O2 B3322510 1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 146436-31-9

1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B3322510
CAS No.: 146436-31-9
M. Wt: 272.34 g/mol
InChI Key: MKRFXFYXNSJWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CAS: 146436-31-9) is a β-carboline derivative with a molecular formula of C₁₆H₂₀N₂O₂ and a molecular weight of 272.34. The compound is characterized by an isobutyl substituent at position 1 of the tetrahydro-β-carboline scaffold, which enhances its lipophilicity (logP ~2.0) and binding affinity to biological targets . It is commercially available with a purity of ≥97% and has been utilized in pharmacological research due to its structural versatility and stereochemical specificity (1S,3S configuration) .

Properties

IUPAC Name

1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-9(2)7-13-15-11(8-14(17-13)16(19)20)10-5-3-4-6-12(10)18-15/h3-6,9,13-14,17-18H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRFXFYXNSJWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses a similar cyclization process but with different starting materials and reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: 1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for further research in drug development.

Medicine: The compound's biological activities suggest potential applications in the treatment of various diseases. Its ability to interact with multiple receptors and pathways can be harnessed to develop new therapeutic agents.

Industry: In the industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors in the body, leading to the activation or inhibition of specific signaling pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Substituent Modifications at Position 1

The substituent at position 1 significantly influences pharmacological activity and physicochemical properties:

Compound Name R Group (Position 1) Molecular Weight Biological Activity Key Findings References
1-Isobutyl-... (focus compound) Isobutyl 272.34 TRPM8 antagonism High stereoselectivity (1S,3S); 97% purity; used in pain management studies [9,10,20]
1-Phenyl-2,3,4,9-tetrahydro-... Phenyl 292.3 HIV-1 reverse transcriptase inhibition High binding free energy (-9.2 kcal/mol) but poor pharmacokinetics (toxicity) [1,2,22]
1-(2-Chlorophenyl)-... 2-Chlorophenyl 313.77 Unspecified CAS MFCD00628369; potential halogen-induced enhanced target affinity [6]
1-(Benzo[d][1,3]dioxol-5-yl)-... Benzodioxolyl 336.35 SARM1 inhibition logP 1.95; stereoisomeric mixture; inhibits axonal degeneration [7,8,13]

Ester vs. Carboxylic Acid Derivatives

  • Carboxylic Acid Derivatives : The free carboxylic acid group (e.g., focus compound) enhances hydrogen bonding with target proteins but reduces cell membrane permeability due to higher polarity .
  • Methyl Esters : Derivatives like 1-phenyl-...-3-carboxylic acid methyl ester (yield: 65.2%, mp: 138–143°C) exhibit improved lipophilicity, facilitating cellular uptake but requiring hydrolysis for activation .

Stereochemical Variations

  • (1S,3S) Configuration : Critical for TRPM8 antagonism (IC₅₀: 0.8 μM) and SARM1 inhibition .
  • (1R,3S) Configuration : Observed in analogs like Ned-K (CAS: 2250019-90-8), which show reduced activity due to steric hindrance .

Pharmacokinetic and Toxicity Profiles

  • 1-Isobutyl-...: Exhibits favorable Lipinski parameters (MW <500, H-bond donors <5) and low predicted hepatotoxicity .
  • 1-Phenyl-... : Violates Lipinski’s rule due to high molecular weight (292.3) and poor aqueous solubility, leading to suboptimal bioavailability .

Antiviral Activity

  • 1-Phenyl-... Derivatives: Designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with binding free energies of -8.5 to -9.0 kcal/mol.

Ion Channel Modulation

  • TRPM8 Antagonists : The isobutyl group in the focus compound enables selective TRPM8 blockade (IC₅₀: 0.8 μM), outperforming 1-methyl analogs (IC₅₀: 2.3 μM) .
  • SARM1 Inhibitors : 1-(Benzodioxolyl)-... derivatives (e.g., WX-02-245) show allosteric cysteine targeting (EC₅₀: 1.2 μM), with stereochemistry dictating potency .

Anti-inflammatory and Cardiovascular Effects

  • 2,3,4,9-Tetrahydro-... (Unsubstituted) : Found in Gualou Xiebai Decoction, inhibits platelet aggregation (IC₅₀: 50 μM) but lacks direct energy-modulating effects .

Biological Activity

1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CAS No. 146436-31-9) is a compound with significant potential in medicinal chemistry. Its molecular formula is C16H20N2O2, and it has a molecular weight of 272.35 g/mol. The compound is part of the beta-carboline family, which has been extensively studied for various biological activities.

Anticancer Properties

Research indicates that compounds related to this compound exhibit anticancer activity . For instance, studies have shown that beta-carbolines can inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. The mechanism often involves modulation of key signaling pathways such as p38 MAPK and VEGFR-2, which are crucial in cancer progression and metastasis .

Case Study: Inhibition of Tumor Cell Proliferation

In a study assessing the antiproliferative effects of beta-carboline derivatives on various tumor cell lines (A549, MCF-7, HCT-116), compounds demonstrated IC50 values ranging from 1.48 to 6.38 μM. These findings suggest that structural modifications in beta-carbolines can enhance their efficacy against specific cancer types .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects . It is suggested that the compound may protect against oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of oxidative stress markers. For example, some derivatives have been shown to reduce LPS-induced TNF-alpha release in microglial cells .

Antimicrobial Activity

The compound exhibits antimicrobial properties , making it a candidate for further research in infectious disease treatment. Preliminary studies have indicated effectiveness against various bacterial strains, although detailed mechanisms remain to be fully elucidated.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC16H20N2O2Anticancer, Neuroprotective
1-Methyl-2,3,4,9-tetrahydro-beta-carbolineC13H15NAntimicrobial
2-Methyl-1H-indoleC9H9NAnticancer

Unique Features

The unique isobutyl substitution in this compound may influence its biological activity compared to other beta-carbolines. This structural feature could enhance its interaction with biological targets or modulate its pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for 1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step process starting with condensation reactions. For example, a similar compound (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) is synthesized via refluxing 3-formylindole derivatives with thiazolidinones in acetic acid, followed by recrystallization . For the isobutyl-substituted variant, alkylation of the pyridoindole core using isobutyl halides under basic conditions (e.g., NaH in DMF) is a plausible approach. Purity (>97%) is achievable via column chromatography (silica gel, eluting with ethyl acetate/hexane) .

Q. How is this compound characterized structurally and analytically?

Methodological Answer: Structural confirmation requires a combination of:

  • Mass Spectrometry (MS): High-resolution ESI-MS (e.g., Q Exactive Orbitrap) confirms molecular weight (C₁₆H₂₀N₂O₂: 272.35 g/mol) and fragmentation patterns .
  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) identifies key signals, such as the isobutyl methyl protons (δ 0.8–1.2 ppm) and indole NH (δ 10–12 ppm) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>97%) .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer: Store the compound in sealed, light-resistant containers under inert gas (N₂ or Ar) at 2–10°C. Polyethylene packaging is preferred to avoid leaching. Avoid exposure to strong oxidizers or moisture, which may degrade the tetrahydro-β-carboline core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

Methodological Answer: Discrepancies often arise from stereochemical differences or assay conditions. For example, (R)- and (S)-enantiomers of related tetrahydro-β-carbolines exhibit divergent enzyme inhibition profiles . To address this:

  • Perform enantiomeric separation using chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).
  • Validate biological assays with both enantiomers under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. What strategies optimize reaction yields for derivatives with modified substituents?

Methodological Answer: Modifications at the 1-position (e.g., isobutyl) require careful optimization:

  • Alkylation Efficiency: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (H₂O/CH₂Cl₂) to enhance isobutyl group incorporation .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 17 h) for steps like diketene addition, improving yield by 15–20% .
  • Purification: Employ preparative HPLC with gradient elution (MeOH/H₂O) to isolate high-purity derivatives .

Q. How can researchers elucidate the mechanism of action in enzyme inhibition studies?

Methodological Answer: For aryl hydroxylase inhibition (as seen in related β-carbolines):

  • Kinetic Assays: Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition .
  • Molecular Docking: Use software like AutoDock Vina to model interactions between the carboxylic acid moiety and enzyme active sites (e.g., CYP1A1) .
  • Mutagenesis Studies: Test inhibition against mutant enzymes (e.g., Ala substitutions in catalytic residues) to identify binding hotspots .

Key Challenges and Contradictions

  • Stereochemical Impact: Enantiomers (R vs. S) show up to 10-fold differences in bioactivity, necessitating strict stereochemical control during synthesis .
  • Purity vs. Yield: High-purity (>97%) batches often require sacrificing yield (e.g., 40% yield after HPLC vs. 70% crude) .
  • Assay Variability: Discrepancies in IC₅₀ values across studies may stem from differences in cell lines (e.g., HepG2 vs. HEK293) or substrate concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.